Calpain Inhibition Potential vs. Reference Quinoline-4-Carboxamides
The compound's scaffold is covered by a foundational patent (US6100267A) that claims quinoline- and naphthalene-carboxamides as calpain inhibitors [1]. While the patent exemplifies specific quinoline-4-carboxamide derivatives with calpain inhibitory activity, this compound is a naphthalene-2-carboxamide derivative within the claimed generic class. The 7,8-dimethyl substitution on the quinolinone core is a key structural differentiator from the patent's exemplified compounds. However, no direct, quantitative calpain IC50 data for this specific compound is publicly available in the patent or associated literature.
| Evidence Dimension | Calpain enzyme inhibition |
|---|---|
| Target Compound Data | No specific quantitative data available. |
| Comparator Or Baseline | Exemplified quinoline-4-carboxamides in US6100267A (specific IC50 values not extracted in patent claims). |
| Quantified Difference | Not calculable. |
| Conditions | N/A |
Why This Matters
Establishes the compound's provenance within an IP-protected space for calpain-related therapeutic research, though it currently lacks the quantitative validation needed for direct selection over a patent-exemplified lead.
- [1] US6100267A - Quinoline- and naphthalenecarboxamides, pharmaceutical compositions and methods of inhibiting calpain. 2000. View Source
